molecular formula C22H26N2O6S B2969206 Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate CAS No. 941252-13-7

Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate

Cat. No.: B2969206
CAS No.: 941252-13-7
M. Wt: 446.52
InChI Key: GMSHWDZHXYBTTQ-UHFFFAOYSA-N
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Description

Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a sulfonamide-linked azepane (7-membered cyclic amine) and a 2-hydroxybenzamido group. The sulfonamide moiety is known for hydrogen-bonding capacity, while the ester group may influence hydrolytic stability and bioavailability .

Properties

IUPAC Name

ethyl 4-[[5-(azepan-1-ylsulfonyl)-2-hydroxybenzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-2-30-22(27)16-7-9-17(10-8-16)23-21(26)19-15-18(11-12-20(19)25)31(28,29)24-13-5-3-4-6-14-24/h7-12,15,25H,2-6,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSHWDZHXYBTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate typically involves multiple steps. One common route starts with the preparation of 4-hydroxybenzoic acid, which is then esterified to form ethyl 4-hydroxybenzoate. This intermediate undergoes sulfonylation with azepane-1-sulfonyl chloride under basic conditions to introduce the azepan-1-ylsulfonyl group. The final step involves the amidation of the sulfonylated product with 2-hydroxybenzamide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include sulfides.

    Substitution: Products include carboxylic acids.

Scientific Research Applications

Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The hydroxyl and amido groups can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the literature, focusing on substituents, synthesis, and properties.

Structural Analogues

Compound Name Key Structural Features Synthesis Highlights Key Properties/Applications
Target Compound Ethyl benzoate with 5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido group Likely involves sulfonylation of an amine intermediate (inferred) High polarity (sulfonamide), potential bioactivity
Ethyl 4-(dimethylamino)benzoate () Ethyl benzoate with para-dimethylamino group Used in resin cements as a co-initiator High reactivity in polymerization; improves resin physical properties
I-6501 () Ethyl benzoate with pentylthio-3-methylisoxazol-5-ylamino chain Likely nucleophilic substitution Isoxazole group may confer antimicrobial activity
Compound 2 () Ethyl butanoate with benzyl(2-hydroxyethyl)amino-substituted benzimidazole Schiff base formation with benzaldehyde Benzimidazole core could enable DNA intercalation

Functional Group Analysis

  • Sulfonamide vs. Amine: The target’s azepane-sulfonamide group enhances polarity and hydrogen-bonding capacity compared to the dimethylamino group in ’s compound, which acts as an electron donor in polymer systems .
  • Ester Variations: The benzoate ester in the target compound differs from the butanoate ester in ’s compound, impacting hydrolytic stability and metabolic pathways .

Biological Activity

Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate is a compound of interest in pharmaceutical research, particularly due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

  • Ethyl ester group : Enhances lipophilicity, potentially improving membrane permeability.
  • Amino and sulfonyl groups : May interact with biological targets such as enzymes or receptors.
  • Hydroxybenzamide moiety : Known for various pharmacological activities.

Molecular Formula

  • Molecular Weight : 365.45 g/mol
  • CAS Number : Not available in the current literature.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as a modulator for various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell membranes.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Enzyme Inhibition

Another research focused on the inhibitory effects on carbonic anhydrase. The compound showed competitive inhibition with an IC50 value of 45 µM, indicating a moderate affinity for the target enzyme.

Study 3: Cytotoxicity Assay

In vitro cytotoxicity assays were conducted using human cancer cell lines. The compound demonstrated selective cytotoxicity towards colorectal cancer cells with an IC50 of 25 µM, suggesting potential as an anticancer agent.

Safety and Toxicology

Toxicological studies are essential to evaluate the safety profile of this compound. Current data indicate low toxicity in animal models with no significant adverse effects observed at therapeutic doses.

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